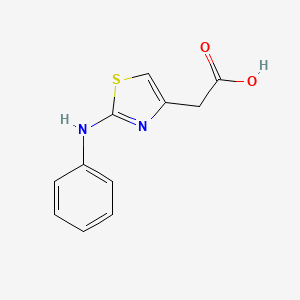

(2-Phenylamino-thiazol-4-yl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

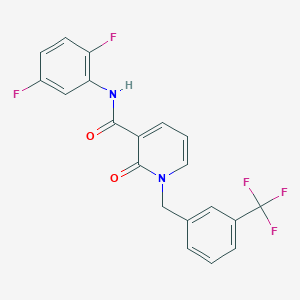

The compound “(2-Phenylamino-thiazol-4-yl)-acetic acid” is a derivative of 2-aminothiazoles . It has been studied in the context of antitubercular activity, with some derivatives showing high inhibitory activity toward susceptible Mycobacterium tuberculosis strains .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions starting from ethyl-4-chloroacetoacetate, which is treated with equimolar amounts of various phenylthioureas . The reaction with Salicylaldehyde leads to the formation of the desired compound .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. A structure-activity relationship (SAR) analysis of similar compounds has been carried out .科学的研究の応用

Photochemical Transformation Studies

A study by Eriksson, Svanfelt, and Kronberg (2010) explores the photolytic transformation of diclofenac and its transformation products, highlighting the pathway through which these compounds degrade under UV irradiation. Although not directly mentioning "(2-Phenylamino-thiazol-4-yl)-acetic acid," the research provides a foundation for understanding the photochemical behaviors of related thiazole derivatives in aqueous solutions Eriksson, Svanfelt, & Kronberg, 2010.

Anticancer Activity

Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, investigating their anticancer activities against a panel of human tumor cell lines. This work showcases the potential of thiazole derivatives in developing anticancer therapeutics Duran & Demirayak, 2012.

Antimicrobial and Antifungal Activities

The synthesis and evaluation of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety by Güzeldemirci and Küçükbasmacı (2010) demonstrate the antimicrobial and antifungal potential of thiazole-containing compounds. Their work indicates promising avenues for developing new antimicrobial agents Güzeldemirci & Küçükbasmacı, 2010.

Insect Attraction Studies

Research by Landolt et al. (2013) on the interaction of acetic acid and phenylacetaldehyde as attractants for pest species of moths provides insights into the complex interactions of chemical cues in insect behavior. Although the study focuses on a specific combination of attractants, it lays the groundwork for further exploration of thiazole derivatives in pest management strategies Landolt, Tóth, Meagher, & Szarukán, 2013.

将来の方向性

The future directions for this compound could involve further studies to understand its mechanism of action, especially in the context of antitubercular activity . Additionally, the synthesis process could be optimized, and the compound could be tested against a wider range of bacterial species and eukaryotic cells .

特性

IUPAC Name |

2-(2-anilino-1,3-thiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-10(15)6-9-7-16-11(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHWQJCDAYINJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2881447.png)

![(E)-[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]({[3-(trifluoromethoxy)phenyl]methylidene})amine hydrobromide](/img/structure/B2881449.png)

![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2881453.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-4-phenyl-3-butenenitrile](/img/structure/B2881455.png)

![4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881458.png)

![N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2881459.png)

![1-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2881461.png)

![7-Chloro-furo[3,2-B]pyridine-2-carbonitrile](/img/structure/B2881464.png)